molecular formula C7H7NO3 B3352236 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 442563-21-5

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3352236
CAS No.: 442563-21-5
M. Wt: 153.14 g/mol
InChI Key: MURQTTKMXZHGGP-UHFFFAOYSA-N
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Description

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrole.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where 4-methylpyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: 5-carboxy-4-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-hydroxymethyl-4-methyl-1H-pyrrole-3-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrrole-3-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-formyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can affect its steric and electronic properties.

    5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in reactivity and applications.

Uniqueness

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the pyrrole ring, which provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-8-6(4)3-9/h2-3,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQTTKMXZHGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622730
Record name 5-Formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442563-21-5
Record name 5-Formyl-4-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KOH (5 g, 2 eq) was added to a suspension of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (8.13 g, 44.8 mmol) in water (100 mL) and EtOH (50 mL) with stirring. The mixture was heated to reflux for 2.5 hr, cooled to rt, concentrated to about ⅔ volume, diluted with water (300 mL) and acidified to pH=3 using 1N HCl. The white solid was collected by filtration and dried to afford 6 g (87%) of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid as a tan solid.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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